molecular formula C10H7F B033398 2-Fluoronaphthalene CAS No. 323-09-1

2-Fluoronaphthalene

Cat. No. B033398
CAS RN: 323-09-1
M. Wt: 146.16 g/mol
InChI Key: BAGQBTMEEISJLK-UHFFFAOYSA-N
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Description

2-Fluoronaphthalene is an organofluorine compound that belongs to the class of naphthalenes substituted by a fluorine atom. It is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics. The presence of the fluorine atom significantly affects the physical and chemical properties of naphthalene, making it a compound of interest in research and industrial applications.

Synthesis Analysis

The synthesis of 2-fluoronaphthalene derivatives has been explored through various methods. A study by Qian and Xiao (2002) detailed the efficient synthesis of 4-amino-1,8-dicyanonaphthalene derivatives, showcasing a method for introducing functional groups into the naphthalene core (Qian & Xiao, 2002). Another approach is demonstrated by Jaime-Figueroa et al. (2000), where 1-acetyl-8-fluoronaphthalenes were synthesized, providing insights into hydrogen-fluorine and carbon-fluorine spin-spin coupling through NMR study (Jaime-Figueroa et al., 2000).

Molecular Structure Analysis

The molecular structure of 2-fluoronaphthalene is characterized by the presence of a fluorine atom attached to the naphthalene ring, which significantly influences its electronic properties and reactivity. The studies on 1-acetyl-8-fluoronaphthalenes by Jaime-Figueroa et al. (2000) reveal through-space interactions between fluorine and other substituents, highlighting the impact of fluorine on the molecular structure (Jaime-Figueroa et al., 2000).

Chemical Reactions and Properties

2-Fluoronaphthalene undergoes various chemical reactions, leveraging the reactivity of the fluorine atom. The synthesis and properties of Anthradan, a fluorophore with a 2,6-donor-acceptor anthracene structure starting from 2-fluoronaphthalene derivatives, showcase the compound's utility in creating sensitive fluorophores for biological applications (Lu et al., 2006).

Physical Properties Analysis

The introduction of a fluorine atom in naphthalene leads to changes in its physical properties, such as melting and boiling points, solubility, and optical properties. Research on novel liquid crystals with lateral and terminal fluoro substituents and a 2,6-disubstituted naphthalene core by Chen and Hird (2015) illustrates how fluorine substitution can modify the mesomorphic and optical anisotropy properties of naphthalene derivatives, making them suitable for high-temperature liquid crystal applications (Chen & Hird, 2015).

Chemical Properties Analysis

The chemical properties of 2-fluoronaphthalene, such as its reactivity towards nucleophiles, electrophiles, and its role in catalysis and polymerization, are crucial for its application in organic synthesis. The study by Xiao et al. (2003) on the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers demonstrates the potential of 2-fluoronaphthalene derivatives in creating high-performance polymers with good solubility and thermal properties (Xiao et al., 2003).

Scientific Research Applications

  • Fluorescent Probes in Polymer Analysis : 2-Dimethylamino-6-propionylnaphthalene, a derivative of 2-fluoronaphthalene, serves as a sensitive fluorophore for monitoring the oxidation of polymers during the "induction period" and identifying chemical modifications induced by thermal oxidation (Rapp et al., 2018).

  • HPLC Analysis of Carboxylic Acids : 2-Bromoacetyl-6-methoxynaphthalene is used as a fluorescent labeling reagent in the HPLC analysis of carboxylic acids, such as fatty acids and bile acids (Gatti et al., 1992).

  • Enantioselective Sensing of Chiral Carboxylic Acids : Chiral 1,8-diacridylnaphthalene-derived fluorosensors, related to 2-fluoronaphthalene, are used for enantioselective sensing of chiral carboxylic acids, demonstrating enantioselectivities up to 4.5 (Mei & Wolf, 2004).

  • Study of Metalation Processes : Metalation of 2-fluoronaphthalene leads to regioisomeric mixtures in varying proportions. The metalation process is influenced by the choice of reagent and the presence of substituents (Ruzziconi et al., 2010).

  • Two-Photon Vapor Fluorescence Excitation Spectra : 2-Fluoronaphthalene shows significant intensity in two-photon vapor fluorescence excitation spectra, making it useful in spectroscopic studies (Rava & Goodman, 1985).

  • Resonant Interaction in Paired Impurity Centers : In low-temperature naphthalene, 2-fluoronaphthalene admixtures show polarization of absorption bands due to resonance interactions, suggesting applications in the study of molecular interactions (Bezrodna et al., 2020).

  • Fungal Metabolism Studies : Research on the metabolism of 1-fluoronaphthalene in C. elegans indicates that a fluoro substituent enhances metabolism at specific positions, revealing insights into metabolic pathways (Cerniglia et al., 1984).

  • Polymorphism Studies : The polymorphic behavior of 2-fluoronaphthalene, with three crystalline forms between 80 K and the melting temperature, is studied for understanding phase transitions and material properties (Meresse et al., 1983).

  • Spectroscopy and Structure Determination : The high-resolution electronic absorption spectrum of 2-fluoronaphthalene has been analyzed, providing new insights into vibrational frequencies and vibronic bands in the excited state, useful for structure determination (Singh & Thakur, 2006).

Safety And Hazards

2-Fluoronaphthalene should be kept away from heat/sparks/open flames/hot surfaces . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling 2-Fluoronaphthalene . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGQBTMEEISJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186033
Record name 2-Fluoronaphthalene
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Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoronaphthalene

CAS RN

323-09-1
Record name 2-Fluoronaphthalene
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Record name 2-Fluoronaphthalene
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Record name 2-Fluoronaphthalene
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Record name 2-Fluoronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
SJ Carey, M Sun, SG Kukolich - Journal of Molecular Spectroscopy, 2014 - Elsevier
… C = 629.5032(3) MHz for 2-fluoronaphthalene so they can also provide good examples for … spectroscopy studies, the crystal structure of 2-fluoronaphthalene has been characterized [6]…
Number of citations: 1 www.sciencedirect.com
J Mispelter, JP Grivet, JM Lhoste - Molecular Physics, 1971 - Taylor & Francis
… naphthalene, 1-fluoronaphthalene and 2-fluoronaphthalene, has been investigated by … magnetic properties of phosphorescent 1- and 2-fluoronaphthalene. From the spin densities and …
Number of citations: 4 www.tandfonline.com
L Cassidei, O Sciacovelli - Spectrochimica Acta Part A: Molecular …, 1985 - Elsevier
… As part of a research project concerning the longrange ‘H-19F coupling mechanism, we report here the complete ‘H and 19F NMR spectral analysis of 2fluoronaphthalene. …
Number of citations: 4 www.sciencedirect.com
F Michaud, P Negrier, Y Haget, X Alcobé… - Journal de Chimie …, 1998 - jcp.edpsciences.org
… 2-fluoronaphthalene phase diagram, reliable extrapolations could be carried out to define the characteristics of 2-fluoronaphthalene … investigation are 2-fluoronaphthalene. naphthalene …
Number of citations: 2 jcp.edpsciences.org
SY Tzeng, JY Wu, S Zhang, WB Tzeng - Journal of Molecular Spectroscopy, 2012 - Elsevier
We applied the resonant two-photon mass-analyzed threshold ionization (MATI) technique to record the cation spectra of 1-fluoronaphthalene (1FN) and 2-fluoronaphthalene (2FN) by …
Number of citations: 7 www.sciencedirect.com
H Dörner, D Schmid - Chemical Physics, 1976 - Elsevier
… Angular dependence of the ESR for 2-fluoronaphthalene in naphthalene. The magnetic field was rotated in (a) fie x’y’. pltie, (b) the y’z’-plane, Cc) the w’z’-plane of the unperturbed A-…
Number of citations: 13 www.sciencedirect.com
GW Gribble, CS LeHoullier, RW Allen… - Organic Preparations …, 1981 - Taylor & Francis
… We here report a convenient synthesis of l-bromo-2fluoronaphthalene (I-) that avoids starting with the potent bladder carcinogen3 (and no longer commercially available) 2…
Number of citations: 4 www.tandfonline.com
H Auweter, D Schmid, HC Wolf - Chemical Physics, 1974 - Elsevier
The metastable triplet state of naphthalene molecules in a naphthalene single crystal, distributed by the presence of 2-fluoronaphthalene has been studied at 1.6 and 4.2 K using ESR …
Number of citations: 18 www.sciencedirect.com
B Šket, M Zupan - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… The reaction with 1.4-dihydronaphthalene affords a complex mixture of naphthalene, 1 -fluoronaphthalene, 2fluoronaphthalene, and 2-fluoro-l,2,3,4-tetrahydronaphthalene. …
Number of citations: 18 pubs.rsc.org
M Harnik, EV Jensen - Israel Journal of Chemistry, 1965 - Wiley Online Library
… namely that of 2-fluoronaphthalene with l3-methyltricarballylie … The reaction of 2-fluoronaphthalene with the anhydride (I) was … the Friedel-Crafts acylation of 2-fluoronaphthalene with the …
Number of citations: 3 onlinelibrary.wiley.com

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